4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran

Vue d'ensemble

Description

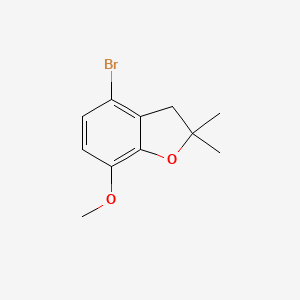

4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and two methyl groups at the 2nd position of the dihydrobenzofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves several steps, starting from readily available precursors. One common method involves the bromination of 7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the furan ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran is with a molecular weight of approximately 241.13 g/mol. Its structure features a benzofuran core substituted with bromine and methoxy groups, which are critical for its biological activity and chemical reactivity.

Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship of various benzofuran compounds against lung cancer cells. The compound demonstrated selective inhibition of cancerous cell replication by targeting specific signaling pathways such as the AKT pathway, which is crucial for cell survival and proliferation .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Target Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Lung Adenocarcinoma (A549) | 16.4 | Inhibition of AKT signaling pathway |

| MCC1019 | Lung Cancer | 16.4 | Selective inhibition of PLK1 |

| Other Benzofuran Derivatives | Various | Varies | Multiple mechanisms including apoptosis |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. The compound's structural features enable it to interact with microbial targets effectively. Studies indicate that certain substitutions on the benzofuran ring enhance its potency against various pathogens .

Polymer Chemistry

The incorporation of benzofuran derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interaction within polymer chains, leading to enhanced performance characteristics in materials used for coatings and films .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives and tested their efficacy against various cancer cell lines. The compound this compound was found to be particularly effective against A549 lung adenocarcinoma cells, inhibiting cell growth significantly without affecting normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study concluded that compounds with bromine and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Mécanisme D'action

The mechanism of action of 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran: Characterized by the presence of a bromine atom at the 4th position.

7-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Methoxy-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran: Contains a methoxy group instead of a bromine atom at the 4th position, affecting its chemical properties.

Uniqueness

The presence of both the bromine atom and methoxy group in this compound imparts unique chemical reactivity and potential biological activities. The bromine atom can participate in halogen bonding and influence the compound’s electronic properties, while the methoxy group can enhance its solubility and stability.

Activité Biologique

4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromine atom and a methoxy group, which may influence its interaction with biological targets. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H13BrO2

- Molecular Weight : 271.13 g/mol

- Purity : 97% .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The presence of the bromine atom and methoxy group enhances the lipophilicity of the molecule, facilitating membrane penetration and interaction with bacterial cell walls.

- Minimum Inhibitory Concentrations (MIC) : In a comparative study of various derivatives, MIC values for related compounds against common bacterial strains were reported as follows:

These results indicate that modifications on the benzofuran core can lead to enhanced antibacterial activity.

Antifungal Activity

The antifungal properties of related compounds have also been investigated:

- Inhibition Studies : Compounds featuring similar structural motifs showed antifungal activity against:

This suggests that the benzofuran scaffold may be a promising lead for developing new antifungal agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents on the benzofuran ring affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antibacterial potency |

| Methoxy | Enhances solubility and bioavailability |

| Dimethyl | Modulates steric hindrance affecting binding |

The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with biological targets, making it essential for further exploration in drug design .

Case Studies

Several case studies have explored the biological implications of benzofuran derivatives:

- Study on Alkaloids : A study indicated that alkaloids with similar structures exhibited broad-spectrum antibacterial activity, suggesting that modifications like bromination could enhance efficacy against resistant strains .

- Antimicrobial Screening : Another study evaluated various derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, confirming that compounds with halogen substitutions displayed improved inhibition zones compared to non-substituted analogs .

Propriétés

IUPAC Name |

4-bromo-7-methoxy-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-7-8(12)4-5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYKOFMYLWSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2O1)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185406-76-2 | |

| Record name | 4-bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.